N~6~-butyl-N~4~-(3-chloro-4-methylphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine
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Overview
Description
N6-BUTYL-N4-(3-CHLORO-4-METHYLPHENYL)-1-METHYL-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE is a complex organic compound that belongs to the class of pyrazolo[3,4-d]pyrimidine derivatives. These compounds are known for their diverse biological activities, including potential anticancer properties. The structure of this compound includes a pyrazolo[3,4-d]pyrimidine core, which is a bicyclic system consisting of fused pyrazole and pyrimidine rings. The presence of various substituents, such as butyl, chloro, and methyl groups, contributes to its unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N6-BUTYL-N4-(3-CHLORO-4-METHYLPHENYL)-1-METHYL-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This step involves the cyclization of appropriate hydrazine derivatives with α,β-unsaturated carbonyl compounds under acidic or basic conditions.
Formation of the pyrimidine ring: The pyrazole intermediate is then reacted with suitable amidine derivatives to form the pyrazolo[3,4-d]pyrimidine core.
Introduction of substituents:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This includes the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions. Additionally, green chemistry principles, such as the use of environmentally benign solvents and reagents, may be employed to minimize the environmental impact of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
N6-BUTYL-N4-(3-CHLORO-4-METHYLPHENYL)-1-METHYL-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to form reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro-substituted aromatic ring, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, and alkoxides under mild to moderate temperatures.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, which may exhibit different biological activities and properties.
Scientific Research Applications
N6-BUTYL-N4-(3-CHLORO-4-METHYLPHENYL)-1-METHYL-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reference standard in analytical chemistry.
Biology: It is studied for its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.
Medicine: The compound is investigated as a potential therapeutic agent for the treatment of various diseases, particularly cancer, due to its ability to inhibit specific molecular targets.
Mechanism of Action
The mechanism of action of N6-BUTYL-N4-(3-CHLORO-4-METHYLPHENYL)-1-METHYL-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE involves its interaction with specific molecular targets, such as protein kinases. The compound acts as an inhibitor of epidermal growth factor receptor tyrosine kinase (EGFR-TK), which plays a crucial role in cell proliferation and survival. By inhibiting EGFR-TK, the compound can induce cell cycle arrest and apoptosis in cancer cells, thereby exhibiting its anticancer activity .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds share the same core structure but differ in the nature and position of substituents.
Pyrimido[4,5-d]pyrimidine derivatives: These compounds have a similar bicyclic system but with different ring fusion patterns.
Uniqueness
N6-BUTYL-N4-(3-CHLORO-4-METHYLPHENYL)-1-METHYL-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE is unique due to its specific substituents, which confer distinct chemical and biological properties. The presence of the butyl, chloro, and methyl groups enhances its ability to interact with molecular targets and improves its pharmacokinetic properties, making it a promising candidate for further research and development .
Properties
Molecular Formula |
C17H21ClN6 |
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Molecular Weight |
344.8 g/mol |
IUPAC Name |
6-N-butyl-4-N-(3-chloro-4-methylphenyl)-1-methylpyrazolo[3,4-d]pyrimidine-4,6-diamine |
InChI |
InChI=1S/C17H21ClN6/c1-4-5-8-19-17-22-15(13-10-20-24(3)16(13)23-17)21-12-7-6-11(2)14(18)9-12/h6-7,9-10H,4-5,8H2,1-3H3,(H2,19,21,22,23) |
InChI Key |
QJTFNBPCUDLPCZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNC1=NC(=C2C=NN(C2=N1)C)NC3=CC(=C(C=C3)C)Cl |
Origin of Product |
United States |
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